(1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
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Overview
Description
(1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are known for their ability to interact with cannabinoid receptors in the body, mimicking the effects of naturally occurring cannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Attachment of the fluorohexyl chain:
Coupling with naphthalene: The final step involves coupling the indole derivative with a naphthalene moiety, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the fluorohexyl chain or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alkylated analogs.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as pain management or anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids for various applications.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone: Similar structure but with a pentyl chain instead of a fluorohexyl chain.
(1-(4-fluorobutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Similar structure but with a fluorobutyl chain.
(1-(4-fluorohexyl)-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone: Similar structure but with a methyl-substituted naphthalene moiety.
Uniqueness
The presence of the fluorohexyl chain and the specific naphthalene moiety in (1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone may confer unique binding properties and biological effects compared to other similar compounds.
Properties
CAS No. |
2365471-36-7 |
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Molecular Formula |
C25H24FNO |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
[1-(4-fluorohexyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C25H24FNO/c1-2-19(26)11-8-16-27-17-23(21-13-5-6-15-24(21)27)25(28)22-14-7-10-18-9-3-4-12-20(18)22/h3-7,9-10,12-15,17,19H,2,8,11,16H2,1H3 |
InChI Key |
WOAHNCOAJLHCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Origin of Product |
United States |
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